α-helical CRF 9-41

Behavioral Pharmacology Stress Response In Vivo Pharmacology

Not BBB penetrant, optimized for central (i.c.v.) administration. Superior aCSF solubility vs. astressin ensures consistent in vivo dosing. Unique dual CRF2 antagonist (KB ~100 nM) / CRF1 partial agonist (EC50 ~140 nM) for integrated receptor function studies. Lyophilized solid, ≥95% purity. Ideal for dissecting peripheral vs. central CRF pathways in stress, anxiety, and IBS models.

Molecular Formula C166H274N46O53S2
Molecular Weight 3827
CAS No. 90880-23-2
Cat. No. B1139623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameα-helical CRF 9-41
CAS90880-23-2
SynonymsAlternative Name: α-helical-Corticotropin-Releasing Factor 9-41
Molecular FormulaC166H274N46O53S2
Molecular Weight3827
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-Helical CRF 9-41 (CAS 90880-23-2): Foundational Characterization and Receptor Profile for CRF Antagonist Research


α-Helical CRF 9-41 is a 33-amino acid synthetic peptide antagonist of the corticotropin-releasing factor (CRF) receptor, derived from residues 9-41 of the native CRF peptide with key sequence modifications [1]. It exhibits a mixed pharmacological profile as a competitive CRF2 receptor antagonist (KB ≈ 100 nM) and a partial agonist of the CRF1 receptor (EC50 ≈ 140 nM) . Its binding affinity across species and receptor subtypes is well-documented, with Ki values of 17 nM at human CRF1, 5 nM at rat CRF2α, and 0.97 nM at mouse CRF2β .

Why Generic Substitution of α-Helical CRF 9-41 (CAS 90880-23-2) with Alternative CRF Antagonists Fails


The CRF antagonist landscape is populated by chemically and pharmacologically diverse compounds, including non-peptide small molecules (e.g., antalarmin, CP-154526) and distinct peptide analogs (e.g., astressin, D-Phe CRF12-41, antisauvagine-30). Generic substitution is precluded by fundamental differences in receptor subtype selectivity, partial agonism profiles, blood-brain barrier permeability, and in vivo efficacy. For instance, while some compounds like antalarmin are potent, selective CRF1 antagonists , α-helical CRF 9-41 exhibits a unique functional profile as a CRF2 antagonist and CRF1 partial agonist . Furthermore, physicochemical properties such as solubility in physiological buffers vary dramatically, directly impacting experimental outcomes in behavioral studies, as seen when comparing α-helical CRF 9-41 to astressin [1]. The following evidence guide provides quantitative, comparator-based justification for the specific selection of α-helical CRF 9-41.

α-Helical CRF 9-41 (CAS 90880-23-2): Quantitative Comparator Evidence for Differentiated Scientific Selection


Differential In Vivo Efficacy: α-Helical CRF 9-41 vs. D-Phe CRF12-41 in Behavioral Models

α-Helical CRF 9-41 demonstrates functional differences in vivo compared to the analog D-Phe CRF12-41. While both antagonize CRF-induced behaviors, α-helical CRF 9-41 exhibits weak intrinsic agonist effects at high doses (25 μg/rat, i.c.v.), an effect not observed with D-Phe CRF12-41 at the same dose [1]. Conversely, D-Phe CRF12-41 is reported to be approximately 5 times more potent in vivo [1]. This difference is critical for experimental design, where the presence of partial agonism may be a confounding variable or a feature of interest.

Behavioral Pharmacology Stress Response In Vivo Pharmacology

Physicochemical Basis for Superior Behavioral Efficacy: α-Helical CRF 9-41 vs. Astressin

In a comparative study of peptidic CRF antagonists, α-helical CRF 9-41 (α-helCRF) demonstrated superior solubility in artificial cerebrospinal fluid (aCSF) compared to astressin. The rank order of solubility was aSvg-30 > α-helCRF >> astressin [1]. This physicochemical difference correlated with in vivo behavioral efficacy: i.c.v. injection of α-helCRF reduced oCRF-induced anxiety-like behavior in the elevated plus-maze, whereas astressin, despite its higher in vitro potency, did not [1].

Neuropharmacology Drug Solubility In Vivo Behavior

Receptor Selectivity and CNS Penetration: α-Helical CRF 9-41 vs. Antalarmin

α-Helical CRF 9-41 exhibits a distinct receptor subtype selectivity and blood-brain barrier (BBB) penetration profile compared to the non-peptide CRF1 antagonist antalarmin. α-Helical CRF 9-41 binds to both CRF1 and CRF2 receptors (Ki = 10.3 nM at CRF1 [1]) and is not BBB penetrant [1]. In contrast, antalarmin is a potent and selective CRF1 antagonist (Ki = 1.4 nM [1]) that is BBB penetrant .

Receptor Pharmacology Blood-Brain Barrier Drug Selectivity

CRF1/CRF2 Selectivity Profile Differentiation from Non-Peptide Antagonist CP-154526

α-Helical CRF 9-41 functions as a dual CRF1/CRF2 ligand with partial agonism at CRF1 and antagonism at CRF2 . In contrast, CP-154526 is a highly selective CRF1 antagonist (Ki = 2.7 nM) with no significant affinity for CRF2 (Ki > 10,000 nM) . This represents a fundamental difference in pharmacological action.

Receptor Binding Selectivity Profiling Chemical Tools

Lipophilicity and Solubility Differentiation for in vivo Formulation: α-Helical CRF 9-41 vs. Antisauvagine-30

A comparative analysis of three peptidic CRF antagonists revealed distinct physicochemical profiles that impact experimental handling. The rank order of relative lipophilicity as determined by RP-HPLC was α-helCRF > astressin > aSvg-30 [1]. For solubility in aCSF, the order was aSvg-30 > α-helCRF >> astressin [1]. The calculated isoelectric point for α-helCRF was 4.1, in contrast to 10.0 for aSvg-30 [1].

Drug Formulation Physicochemical Properties Peptide Stability

Optimized Application Scenarios for α-Helical CRF 9-41 (CAS 90880-23-2) Based on Comparative Evidence


Central Nervous System Behavioral Studies Requiring Direct Administration

Given that α-helical CRF 9-41 is not blood-brain barrier penetrant [1], its optimal use is in studies where central administration (i.c.v.) is planned. Its superior solubility in aCSF compared to astressin [2] makes it a more reliable tool for direct brain injection, ensuring consistent dosing and bioavailability in behavioral assays such as the elevated plus-maze for anxiety-like behavior [2].

Investigating Peripheral CRF Signaling in Stress and Gastrointestinal Function

The lack of BBB penetration [1] and its activity at peripheral CRF receptors make α-helical CRF 9-41 an ideal tool for dissecting peripheral vs. central CRF pathways. For example, systemic administration can be used to study its effects on stress-induced colonic motility and visceral perception in models of irritable bowel syndrome, as its effects are confined to the periphery [3].

Research on Dual CRF1/CRF2 Modulation and Partial Agonism

Unlike selective CRF1 antagonists (e.g., antalarmin, CP-154526) or selective CRF2 antagonists (e.g., antisauvagine-30), α-helical CRF 9-41 offers a unique pharmacological profile as a CRF2 antagonist and CRF1 partial agonist . This makes it the compound of choice for experiments designed to probe the integrated function of both receptor subtypes or to understand the biological consequences of partial CRF1 agonism in vivo, a property not shared by many other tool compounds.

Comparative Studies on CRF Antagonist Physicochemical and Functional Diversity

As a well-characterized member of the first generation of peptidic CRF antagonists, α-helical CRF 9-41 serves as a critical reference standard. Its distinct physicochemical properties (pI = 4.1, intermediate solubility, high lipophilicity) [2] and unique in vivo behavioral effects [2] provide a valuable baseline for comparing the activity and limitations of newer, more selective, or non-peptide antagonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for α-helical CRF 9-41

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.